Chloral hydrate, a derivative of chloral, has a more extensive history in scientific research, particularly in its application as a:
Despite its historical prominence, the use of chloral hydrate has significantly declined due to several factors:
The emergence of safer and more predictable sedative medications with fewer side effects, such as benzodiazepines, has led to the gradual replacement of chloral hydrate in most clinical settings [National Library of Medicine, ].
Chloral hydrate has a narrow therapeutic index, meaning the difference between an effective dose and a toxic dose is small, increasing the risk of overdose and abuse [National Library of Medicine, ].
While some contemporary research investigates the potential applications of chloral hydrate in specific settings, such as pediatric sedation for non-invasive procedures, its overall use in modern scientific research remains limited [National Library of Medicine, ].
Chloral, chemically known as trichloroacetaldehyde, is an organic compound with the formula . It appears as a colorless liquid and is notable for its strong odor. Chloral is primarily produced through the chlorination of ethanol or acetaldehyde in acidic conditions, a method first described by Justus von Liebig in 1832. This compound is sensitive to moisture and light, leading to its rapid conversion into chloral hydrate when exposed to water .
Chloral is a toxic compound and can cause serious health problems if inhaled, ingested, or absorbed through the skin []. Symptoms of exposure may include nausea, vomiting, dizziness, drowsiness, and difficulty breathing []. In severe cases, exposure can lead to coma, organ failure, and even death [].
n basic conditions, chloral can undergo hydrolysis to yield chloroform. It can also react with hydroxylamine to produce toxic hydrogen cyanide gas, highlighting its reactivity and potential hazards .
Chloral exhibits significant biological activity, primarily as a sedative and hypnotic agent. Historically used in medicine, it has been largely replaced by safer alternatives due to its side effects. Chloral is metabolized in the body to 2,2,2-trichloroethanol and 2,2,2-trichloroacetic acid, both of which have been linked to adverse effects including liver toxicity and carcinogenicity in animal studies . Acute exposure can lead to severe health issues such as central nervous system depression, cardiac arrhythmias, and gastric irritation .
Chloral can be synthesized through several methods:
Chloral has several applications across various fields:
Research has indicated that chloral interacts significantly with biological systems. Its metabolites can affect liver function and may lead to tumor formation in laboratory animals. The pharmacokinetics of chloral have been studied extensively, revealing that it undergoes significant metabolic conversion before excretion . Additionally, studies have shown that chloral hydrate can cause various adverse effects when used for sedation in clinical settings .
Chloral shares similarities with several other compounds but possesses unique characteristics that distinguish it:
| Compound | Formula | Unique Features |
|---|---|---|
| Trichloroethylene | Used as an industrial solvent; less toxic than chloral. | |
| Dichloroacetaldehyde | Less reactive than chloral; used in pesticide synthesis. | |
| Chloroform | Used as an anesthetic; has different metabolic pathways compared to chloral. | |
| Chlorobenzene | Aromatic compound; primarily used as a solvent and chemical intermediate. |
Chloral's unique feature lies in its specific reactivity profile and its historical use in sedation, which sets it apart from these similar compounds. Its transformation into chloral hydrate also highlights its distinct behavior in aqueous environments .
Chloral, also known as trichloroacetaldehyde or trichloroethanal, was first synthesized and named by the German chemist Justus von Liebig in 1832 [1]. Liebig's original synthesis method involved treating anhydrous ethanol with dry chlorine gas, establishing the foundation for chloral production that would remain largely unchanged for over a century [1] [4]. This historical approach represented a significant breakthrough in organic chemistry during the early 19th century [1].
The traditional synthesis method developed by Liebig involved a lengthy process where chlorine gas was gradually introduced into absolute ethyl alcohol to form chloral alcoholate, which was subsequently hydrolyzed with sulfuric acid [4]. This process was documented in Liebig's Annalen, volume 1, page 189 (1832) [4]. The reaction proceeded through multiple chlorination steps, gradually replacing hydrogen atoms with chlorine in the ethanol molecule [2] [6].
Early production methods were characterized by their time-intensive nature and relatively low yields [16]. The chlorination on a small scale by these older methods was particularly lengthy, often requiring careful monitoring and temperature control throughout the process [16]. Scientists observed that the reaction needed to begin at low temperatures and gradually increase to completion, a principle that remains important in modern synthesis approaches [2] [16].
Another historical approach involved the chlorination of acetaldehyde rather than ethanol directly [1]. This method gained prominence as understanding of reaction mechanisms improved in the late 19th and early 20th centuries [1] [4]. The reaction between chlorine and acetaldehyde in the presence of hydrochloric acid became an important alternative synthesis route [1].
Modern industrial production of chloral has evolved significantly from the historical laboratory methods, focusing on efficiency, yield optimization, and scalability [16]. The predominant industrial process involves the chlorination of acetaldehyde or ethanol in the presence of hydrochloric acid, with antimony trichloride often employed as a catalyst [1] [10]. This reaction produces chloral hydrate initially, which is then converted to chloral through dehydration [1] [7].
In large-scale industrial settings, chlorination vessels of 2,000 to 5,000 liters capacity (440 to 1,100 gallons) are utilized [16]. These vessels are typically constructed of lead-lined iron and equipped with coils for precise temperature control during the reaction process [16]. The vessels are filled approximately two-thirds full with alcohol, and purified liquid chlorine from steel cylinders is introduced into the bottom of the vessel through fine jets via a spreading arrangement [16].
Modern industrial production has been optimized to complete the chlorination process in the first vessel within two to three days, representing a significant improvement over historical methods [16]. Temperature control is critical in this process: initially kept low using water coils, then allowed to rise to approximately 50°C on the second day, and finally to 95°C on the third day [16]. The product achieves a specific gravity of about 1.51 when the operation is complete, yielding at least 75 percent of crude chloral when tested by distillation with sulfuric acid [16].
Industrial production often employs a series of vessels with reflux condensing arrangements between each pair, ensuring that no chlorine is lost and that hydrochloric acid vapors, freed from uncombined chlorine, can be condensed and recovered as pure acid [16]. This system optimization represents a significant advancement in process efficiency and resource utilization [16].
An alternative industrial method involves the chlorination of ethylene chlorohydrin (β-chloroethyl alcohol), as described in U.S. Patent No. 2,456,545 [4]. This process is conducted at atmospheric pressure, with the reaction mixture subsequently subjected to fractional distillation to separate chloral from unreacted ethylene chlorohydrin and higher-boiling reaction products [4].
| Production Method | Starting Material | Catalyst | Temperature Range | Reaction Time | Yield |
|---|---|---|---|---|---|
| Traditional Method | Ethanol | None specified | Initially low, gradually to boiling | Several days | Variable, often low |
| Modern Industrial Process | Acetaldehyde/Ethanol | Antimony trichloride | 5°C to 95°C | 2-3 days | ≥75% crude chloral |
| Ethylene Chlorohydrin Method | Ethylene chlorohydrin | Optional (iodine for anhydrous) | 40°C to 90°C | 72 hours | Not specified |
| Paraldehyde Method | Paraldehyde | Not specified | 15°C to 50°C (anhydrous phase) | 48 hours (anhydrous) + 40-46 hours (aqueous) | Not specified |
Another industrial approach utilizes paraldehyde as the starting material, as detailed in U.S. Patent No. 2,768,173 [18]. This method involves a two-step process: an anhydrous chlorination step producing chlorinated paraldehyde (primarily hexachloroparaldehyde), followed by depolymerization in an aqueous chlorination step to produce chloral [18]. The process combines chlorine and paraldehyde in amounts ranging from more than 3 to less than 7 moles of chlorine per mole of paraldehyde in an anhydrous medium, maintaining the reaction temperature within the range of 15 to less than 50°C during the anhydrous chlorination step [18].
The synthesis of chloral involves complex reaction mechanisms that are facilitated by various catalytic systems [1] [13]. Antimony trichloride stands as one of the most important catalysts in the industrial production of chloral, particularly when acetaldehyde serves as the starting material [1] [10]. This catalyst enhances the chlorination reaction, allowing it to proceed more efficiently under controlled conditions [1] [13].
The reaction mechanism for chloral synthesis from acetaldehyde begins with the chlorination of acetaldehyde in the presence of hydrochloric acid and antimony trichloride catalyst, represented by the equation: H₃CCHO + 3 Cl₂ + H₂O → Cl₃CCH(OH)₂ + 3 HCl [1]. This reaction directly produces chloral hydrate, which is subsequently dehydrated to yield chloral [1] [7].
When ethanol serves as the starting material, the reaction mechanism becomes more complex, involving multiple steps [6] [12]. The first step in the formation of chloral hydrate from ethanol is the reaction of chlorine with ethanol to form ethyl hypochlorite [6]. This intermediate then breaks down to form ethanal (acetaldehyde), likely via a radical mechanism, and hydrogen chloride [6]. The acetaldehyde undergoes protonation/deprotonation to yield an enol, which subsequently experiences electrophilic attack by chlorine [6] [12].
The acid-catalyzed hydration of chloral to form chloral hydrate follows a mechanism where protonation of chloral occurs first, followed by the addition of water [15]. This produces the protonated form of the product, which upon deprotonation yields chloral hydrate [15]. The reaction is reversible, allowing for the conversion between chloral and chloral hydrate depending on conditions [15].
Light can also serve as a catalyst in the chlorination of ethanol, as described in some patents [5]. This photocatalytic approach offers advantages of rapidity and ease of operation for producing substantial volumes of product on a commercial scale, without the hazards associated with traditional methods [5]. The light-catalyzed process can be operated as a batch operation, semi-continuously, or as a continuous operation [5].
For the chlorination of paraldehyde, the reaction mechanism involves an initial anhydrous chlorination step where chlorine and paraldehyde combine to form chlorinated paraldehyde, followed by depolymerization in an aqueous medium [18]. The temperature must be carefully controlled during the anhydrous chlorination step, typically maintained between 25-40°C for optimal results [18].
The triethylaluminum-chloral hydrate system has been investigated as a polymerization catalyst [14]. This system contains linkages of >AlOCH₂CCl₃, >AlOCH(CCl₃)OAl<, >AlOCH(Et)CCl₃, >AlOAl<, >Al–Et, and >Al–Cl, and demonstrates high catalytic activity for cationic polymerization of various compounds including isobutyl vinyl ether [14].
The purification and stabilization of chloral represent critical steps in its production process, ensuring the quality and longevity of the final product [7] [17]. After the initial synthesis, chloral hydrate is distilled from the reaction mixture and subsequently dehydrated with concentrated sulfuric acid [1] [10]. The heavier acid layer containing water is drawn off, and chloral is purified through fractional distillation [1] [10].
A specific purification process for wet crude chloral involves contacting it with sulfuric acid solution [17]. This process effectively removes water and impurities, resulting in a higher-quality product [17]. U.S. Patent No. 774,151 describes distilling crude chloral alcoholate after contact with sulfuric acid in a reservoir, followed by further purification with chalk to neutralize acidity [17].
Chloral is inherently unstable and tends to polymerize, decompose, or undergo oxidation when stored for extended periods, especially when exposed to light, gases, air, water, acids, transition metals, and other reaction-catalytic materials [7]. This instability necessitates effective stabilization techniques for commercial applications [7].
One effective stabilization method involves incorporating alkyl esters of thiodipropionic acid into chloral [7]. Specifically, adding 0.05 to 0.50 percent by weight of chloral of these esters significantly inhibits polymerization, oxidation, and decomposition during prolonged storage [7]. Among these esters, distearyl thiodipropionate and dilauryl thiodipropionate have proven most effective, with dilauryl thiodipropionate being preferred due to its superior solubility in chloral [7].
| Stabilizing Agent | Effective Concentration Range (% by weight) | Preferred Concentration Range (% by weight) | Primary Benefits |
|---|---|---|---|
| Alkyl Thiodipropionates (general) | 0.05-0.50 | 0.10-0.40 | Inhibits polymerization, oxidation, and decomposition |
| Dilauryl Thiodipropionate (LTDP) | 0.05-0.50 | ~0.20 | Most soluble in chloral, provides optimal stabilization |
| Distearyl Thiodipropionate (STDP) | 0.05-0.50 | 0.10-0.40 | Highly effective stabilizer |
The stability of chloral hydrate in aqueous solutions and medicated syrups has been examined using high-performance capillary electrophoresis [21]. Research indicates that chloral hydrate concentrations remain relatively stable in both aqueous solutions and syrup preparations after storage for three months at room temperature or at 60°C [21]. However, pH monitoring is recommended as an indicator of stability, as the formation of hydrochloric acid can cause pH changes, particularly in syrup solutions [21].
For industrial applications, the separation and purification of chloral typically follow the process described earlier, with the crude product being purified by fractional distillation [16]. Small amounts of chloral hydrate can occur in some chlorinated water, necessitating careful purification procedures for certain applications [1].
Acute Toxic;Irritant